molecular formula C16H21F2NO3 B5525028 (4S*)-1-(2,6-difluoro-3-methoxybenzoyl)-3,3,4-trimethylpiperidin-4-ol

(4S*)-1-(2,6-difluoro-3-methoxybenzoyl)-3,3,4-trimethylpiperidin-4-ol

Cat. No. B5525028
M. Wt: 313.34 g/mol
InChI Key: NGEDJDIHRDZYJS-INIZCTEOSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(4S*)-1-(2,6-difluoro-3-methoxybenzoyl)-3,3,4-trimethylpiperidin-4-ol" involves complex processes. Wu et al. (2022) describe the synthesis of a structurally related compound using spectroscopy and X-ray crystallography methods, optimized through density functional theory (DFT) calculations (Wu et al., 2022). These methods provide a framework for understanding the synthesis of similarly complex molecules.

Molecular Structure Analysis

The molecular structure of compounds like our target molecule has been extensively studied. Wu et al. (2021) utilized DFT and X-ray crystallography to confirm the molecular structure of a similar compound, providing insight into geometrical parameters and molecular electrostatic potential (Wu et al., 2021). These techniques are crucial for determining the molecular structure of complex organic compounds.

Chemical Reactions and Properties

The reactivity and chemical properties of compounds akin to "(4S*)-1-(2,6-difluoro-3-methoxybenzoyl)-3,3,4-trimethylpiperidin-4-ol" can be inferred from studies like that of Ty et al. (2008), who investigated the biological evaluation of similar compounds as potential antivascular agents (Ty et al., 2008). Such studies provide insights into the chemical reactivity and potential applications of these molecules in biological contexts.

Physical Properties Analysis

The physical properties of compounds similar to our target molecule can be understood through studies that focus on their spectroscopic characterization and crystal structures. For example, Zhu et al. (2008) conducted a study on a related compound, examining its crystal structure and providing insights into its physical properties (Zhu et al., 2008).

Chemical Properties Analysis

Analyzing the chemical properties of such complex molecules requires detailed spectroscopic and computational studies. Arslan and Algül (2007) conducted ab initio and DFT studies on a similar molecule, providing valuable information on vibrational frequencies and molecular structure (Arslan & Algül, 2007). These studies are essential to understand the chemical behavior and properties of these compounds.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

(2,6-difluoro-3-methoxyphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-15(2)9-19(8-7-16(15,3)21)14(20)12-10(17)5-6-11(22-4)13(12)18/h5-6,21H,7-9H2,1-4H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEDJDIHRDZYJS-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(C)O)C(=O)C2=C(C=CC(=C2F)OC)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(CC1(C)C)C(=O)C2=C(C=CC(=C2F)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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